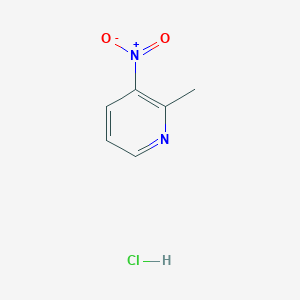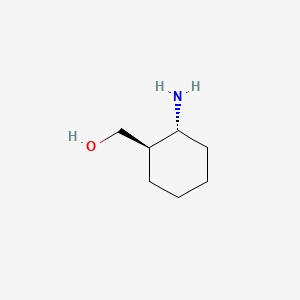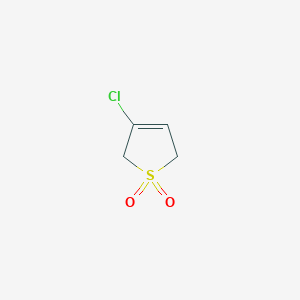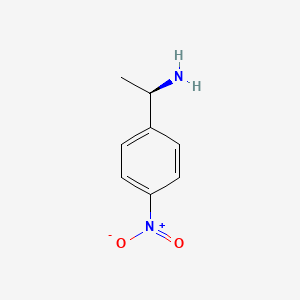
1-(2-吡咯烷-1-基乙基)哌嗪
描述
1-(2-Pyrrolidin-1-ylethyl)piperazine is a useful research compound. Its molecular formula is C10H21N3 and its molecular weight is 183.29 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Pyrrolidin-1-ylethyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Pyrrolidin-1-ylethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Pyrrolidin-1-ylethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
哌嗪是药物发现中第三大最常见的氮杂环化合物 . 它广泛存在于具有抗焦虑、抗病毒、心脏保护、抗癌和抗抑郁特性的多种药理剂中 . 此外,它是许多重磅药物的关键成分,如伊马替尼(也称为格列卫)和西地那非,以万艾可销售 .
药物发现
大约 80% 的含哌嗪药物仅在氮位置含有取代基 . 氮原子位点充当氢键供体/受体,从而调节与受体的相互作用以及增加水溶性和生物利用度 .
C–H 功能化
哌嗪环碳原子 C–H 功能化取得了重大进展 . 这为合成哌嗪的特定取代模式提供了有吸引力的新途径,并扩展了哌嗪工具箱中不断增长的产品组合,可用于药物化学研究中的广泛应用 .
哌嗪的合成
哌嗪的特征在于构成六元环的两个氮原子的 1,4-关系 . 额外氮的存在允许调节六元环远端位置的 3D 几何形状,这在吗啉或哌啶中不易获得,吗啉或哌啶是哌嗪最接近的六元环杂环类似物 .
空气中异氰酸酯的测定
1-(2-吡啶基)哌嗪可作为试剂用于反相 HPLC 法测定空气中脂肪族和芳香族异氰酸酯 .
空气中二异氰酸酯的荧光测定
α2-肾上腺素能受体拮抗剂
1-(2-吡啶基)哌嗪属于一类选择性 α2-肾上腺素能受体拮抗剂 . 它显示出交感神经阻滞活性 .
阿扎培隆的代谢产物
作用机制
Target of Action
It is known that piperazine compounds, which 1-(2-pyrrolidin-1-ylethyl)piperazine is a derivative of, generally target the γ-aminobutyric acid (gaba) receptors . These receptors play a crucial role in inhibitory neurotransmission across the central nervous system.
Mode of Action
Piperazine compounds, including 1-(2-pyrrolidin-1-ylethyl)piperazine, are thought to exert their effects by acting as agonists at the gaba receptors . This action results in the hyperpolarization of nerve endings, leading to the paralysis of parasites in the case of anthelmintic piperazines .
Biochemical Pathways
The activation of gaba receptors by piperazine compounds can influence several downstream effects, including the modulation of neurotransmitter release, the alteration of neuronal excitability, and the induction of various cellular responses .
Pharmacokinetics
It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
The activation of gaba receptors by piperazine compounds can lead to various cellular responses, including changes in cell excitability and neurotransmitter release .
生化分析
Biochemical Properties
1-(2-Pyrrolidin-1-ylethyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with α2-adrenergic receptors, which are involved in the regulation of neurotransmitter release . The nature of these interactions includes binding to the receptor sites, leading to either inhibition or activation of the receptor’s function.
Molecular Mechanism
At the molecular level, 1-(2-Pyrrolidin-1-ylethyl)piperazine exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for certain receptors, such as the α2-adrenergic receptors, and can either inhibit or activate these receptors . This binding interaction leads to downstream effects, including changes in gene expression and enzyme activity. The compound may also inhibit or activate specific enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Pyrrolidin-1-ylethyl)piperazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(2-Pyrrolidin-1-ylethyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as mood stabilization and cognitive enhancement . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.
属性
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-2-6-12(5-1)9-10-13-7-3-11-4-8-13/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHZIFKPLFIPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371944 | |
| Record name | 1-(2-pyrrolidin-1-ylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22763-69-5 | |
| Record name | 1-[2-(1-Pyrrolidinyl)ethyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22763-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-pyrrolidin-1-ylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(pyrrolidin-1-yl)ethyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1586004.png)
![2-[(2-Nitrophenyl)thio]ethanohydrazide](/img/structure/B1586005.png)

![Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1586008.png)
![10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B1586009.png)





